2-(Triethoxysilyl)butyronitrile

Descripción general

Descripción

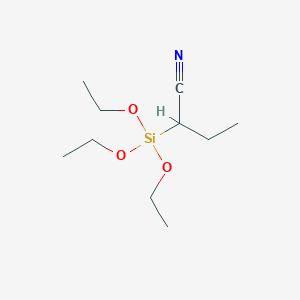

2-(Triethoxysilyl)butyronitrile: is an organosilicon compound with the molecular formula C10H21NO3Si . It is characterized by the presence of a nitrile group attached to a butane chain, which is further bonded to a triethoxysilyl group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)butyronitrile typically involves the reaction of 4-bromobutyronitrile with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

4-Bromobutyronitrile+Triethoxysilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Triethoxysilyl)butyronitrile undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.

Condensation: Silanol groups can further condense to form siloxane bonds.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Condensation: Catalyzed by acids or bases, often under mild heating.

Substitution: Requires nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane polymers.

Substitution: Yields substituted nitriles and corresponding by-products.

Aplicaciones Científicas De Investigación

Chemistry: 2-(Triethoxysilyl)butyronitrile is used as a precursor in the synthesis of organosilicon compounds and materials. It is also employed in the modification of surfaces to introduce functional groups that enhance adhesion and compatibility with other materials.

Biology and Medicine: In biological research, this compound is utilized to modify biomolecules and surfaces for improved biocompatibility and functionality. It is also explored for its potential in drug delivery systems and tissue engineering.

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.

Mecanismo De Acción

The mechanism of action of 2-(Triethoxysilyl)butyronitrile involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that imparts desirable properties to the material. The nitrile group can also participate in various chemical reactions, further enhancing the functionality of the compound.

Comparación Con Compuestos Similares

- 3-(Triethoxysilyl)propionitrile

- 4-(Triethoxysilyl)butanenitrile

- 2-(Triethoxysilyl)ethylamine

Comparison: 2-(Triethoxysilyl)butyronitrile is unique due to its specific combination of a nitrile group and a triethoxysilyl group attached to a butane chain. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. In comparison, similar compounds may have different chain lengths or functional groups, which can influence their reactivity and suitability for specific applications.

Actividad Biológica

2-(Triethoxysilyl)butyronitrile (CAS No. 1627-95-8) is a silane coupling agent that has garnered attention for its potential applications in various fields, including material science and biochemistry. This compound is recognized for its ability to enhance the performance of composite materials by improving interfacial bonding and its role in functionalizing surfaces for biological applications.

Chemical Structure and Properties

The molecular structure of this compound features a triethoxysilyl group attached to a butyronitrile moiety, which contributes to its unique chemical properties. The general formula can be represented as:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to modify surfaces and enhance interactions with biological molecules. As a silane coupling agent, it facilitates the formation of functional monolayers on various substrates, which can improve biocompatibility and promote cell adhesion.

Case Studies

-

Functionalization of Silica Nanoparticles

A study demonstrated that this compound could be used to functionalize silica nanoparticles, leading to improved targeting in drug delivery systems. The modified nanoparticles exhibited enhanced cellular uptake in cancer cells compared to unmodified counterparts, suggesting potential applications in targeted therapy . -

Composite Material Enhancement

Research indicated that incorporating this compound into composite materials significantly improved mechanical properties and durability. This enhancement is crucial for biomedical applications where material performance is critical . -

Biocompatibility Studies

In vitro studies assessed the biocompatibility of surfaces treated with this compound. Results showed increased cell viability and proliferation rates on modified surfaces compared to untreated ones, indicating its potential as a surface modifier for medical implants .

Research Findings

- Cell Adhesion : Surfaces treated with this compound demonstrated a marked increase in fibroblast adhesion, which is vital for tissue engineering applications.

- Cytotoxicity : Evaluations showed low cytotoxicity levels at concentrations typically used in biomedical applications, reinforcing its suitability for use in medical devices .

Propiedades

IUPAC Name |

2-triethoxysilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3Si/c1-5-10(9-11)15(12-6-2,13-7-3)14-8-4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNFTJRPCZDKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936728 | |

| Record name | 2-(Triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-95-8 | |

| Record name | 2-(Triethoxysilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Triethoxysilyl)butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(triethoxysilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.